molecular formula C23H32N4O3 B14962156 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one

Cat. No.: B14962156
M. Wt: 412.5 g/mol
InChI Key: AEBNWBGYQJVYNV-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one is a complex organic compound known for its diverse applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxole ring, a piperazine ring, and a pyrimidine ring, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2-chloropyrimidine in the presence of a base such as potassium carbonate in anhydrous xylene. The mixture is heated to the boiling point (around 130°C) for several hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors, acting as a dopamine agonist. It also displays α2-adrenergic antagonist properties, which contribute to its pharmacological profile. The molecular targets include D2 and D3 dopamine receptors, and the pathways involved are related to dopaminergic signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one stands out due to its unique combination of structural features and its specific pharmacological profile, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H32N4O3

Molecular Weight

412.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C23H32N4O3/c1-3-4-5-6-7-19-17(2)24-23(25-22(19)28)27-12-10-26(11-13-27)15-18-8-9-20-21(14-18)30-16-29-20/h8-9,14H,3-7,10-13,15-16H2,1-2H3,(H,24,25,28)

InChI Key

AEBNWBGYQJVYNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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